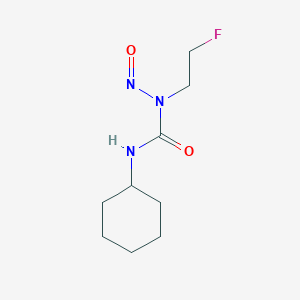
1-(2-Fluoroethyl)-3-cyclohexyl-1-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoroethyl)-3-cyclohexyl-1-nitrosourea is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a cyclohexyl group, a fluoroethyl group, and a nitrosourea moiety. This compound is of interest due to its unique chemical structure and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoroethyl)-3-cyclohexyl-1-nitrosourea typically involves the reaction of cyclohexylamine with 2-fluoroethyl isocyanate, followed by nitrosation. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Safety measures are also crucial due to the potential hazards associated with the reagents and intermediates.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Fluoroethyl)-3-cyclohexyl-1-nitrosourea can undergo various chemical reactions, including:
Oxidation: The nitrosourea moiety can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitrosourea group to amine derivatives.
Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted fluoroethyl compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Fluoroethyl)-3-cyclohexyl-1-nitrosourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer due to its nitrosourea moiety, which is known for its alkylating properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoroethyl)-3-cyclohexyl-1-nitrosourea involves the alkylation of DNA and proteins, leading to the disruption of cellular processes. The nitrosourea moiety is responsible for the alkylating activity, which can result in the formation of cross-links in DNA, ultimately leading to cell death. This mechanism is particularly relevant in the context of its potential use as an anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclohexyl-3-(2-fluoroethyl)thiourea: Similar in structure but contains a thiourea group instead of a nitrosourea group.
Cyclohexylurea: Lacks the fluoroethyl and nitrosourea groups, making it less reactive.
N-Nitrosourea: Contains the nitrosourea moiety but lacks the cyclohexyl and fluoroethyl groups.
Uniqueness
1-(2-Fluoroethyl)-3-cyclohexyl-1-nitrosourea is unique due to the combination of the cyclohexyl, fluoroethyl, and nitrosourea groups. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Propiedades
Número CAS |
13908-93-5 |
|---|---|
Fórmula molecular |
C9H16FN3O2 |
Peso molecular |
217.24 g/mol |
Nombre IUPAC |
3-cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C9H16FN3O2/c10-6-7-13(12-15)9(14)11-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14) |
Clave InChI |
SIJUHDYJDHLNLY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)N(CCF)N=O |
SMILES canónico |
C1CCC(CC1)NC(=O)N(CCF)N=O |
Key on ui other cas no. |
13908-93-5 |
Sinónimos |
1-(2-fluoroethyl)-3-cyclohexyl-1-nitrosourea FCNU |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















